(1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol (1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol
Brand Name: Vulcanchem
CAS No.: 64937-40-2
VCID: VC0104998
InChI: InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

(1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol

CAS No.: 64937-40-2

Reference Standards

VCID: VC0104998

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

(1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol - 64937-40-2

CAS No. 64937-40-2
Product Name (1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol
Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name (4R,6S,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol
Standard InChI InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1
Standard InChIKey QMVDCUCAPJTHNE-XDNAFOTISA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O
SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Synonyms 8,9,10,11-tetrahydrobenzanthracene-8,9-diol-10,11-epoxide
8,9-DETBA
8,9-DI-10,11-EP-THBA
8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide
8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide
8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2alpha,3beta,11balpha)-(+-)-isomer
8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2alpha,3beta,11balpha)-isomer
8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2beta,3alpha,11balpha)-(+-)-isomer
8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2beta,3alpha,11balpha)-isomer
8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aR-(1aalpha,2alpha,3beta,11balpha))-isomer
8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aS-(1aalpha,2beta,3alpha,11balpha))-isomer
8,9-dihydroxy-10,11-epoxy-8,9,10,11--tetrahydrobenz(a)anthracene
8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
anti-8,9-diol 10,11-oxide benz(a)anthracene
anti-BA-8,9-diol 10,11-oxide
PubChem Compound 47443
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator